DS18561882

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

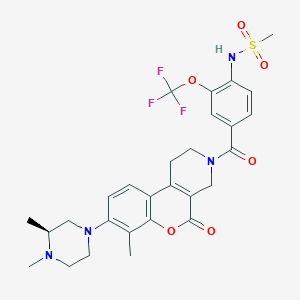

N-[4-[8-[(3S)-3,4-dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKAKSSZSQPTDZ-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C2=C(C3=C(C=C2)C4=C(CN(CC4)C(=O)C5=CC(=C(C=C5)NS(=O)(=O)C)OC(F)(F)F)C(=O)O3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C)C2=C(C3=C(C=C2)C4=C(CN(CC4)C(=O)C5=CC(=C(C=C5)NS(=O)(=O)C)OC(F)(F)F)C(=O)O3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanism of DS18561882: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme critically upregulated in a wide array of human cancers while being minimally expressed in healthy adult tissues. This differential expression profile positions MTHFD2 as a compelling target for cancer therapy. The primary mechanism of action of this compound revolves around the disruption of mitochondrial one-carbon (1C) metabolism, a pathway essential for the biosynthesis of nucleotides and other macromolecules required for rapid cell proliferation. By inhibiting MTHFD2, this compound depletes the cellular pool of purines, leading to replication stress, cell cycle arrest, and ultimately, the suppression of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting a key node in cancer cell metabolism. The central mechanism can be delineated as follows:

-

Inhibition of MTHFD2: this compound selectively binds to and inhibits the enzymatic activity of MTHFD2 in the mitochondria.[1][2] MTHFD2 is responsible for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the mitochondrial folate cycle.[3]

-

Disruption of One-Carbon Metabolism: This inhibition leads to a depletion of formate (B1220265), a key one-carbon unit that is exported to the cytoplasm.[4]

-

Impairment of Purine (B94841) Synthesis: Cytosolic formate is essential for de novo purine synthesis. The reduction in formate availability caused by this compound results in a depleted purine pool, meaning cancer cells lack the necessary building blocks (adenine and guanine) for DNA and RNA synthesis.[5]

-

Induction of Replication Stress: The scarcity of purine nucleotides severely hampers DNA replication, leading to replication stress.[6][7] This is characterized by the stalling of replication forks and the accumulation of single-stranded DNA.

-

Cell Cycle Arrest and Apoptosis: The cellular response to replication stress involves the activation of the ATR-Chk1 signaling pathway, which leads to cell cycle arrest, primarily in the S and G2 phases, to allow for DNA repair.[6] If the damage is irreparable, this cascade can ultimately trigger apoptosis (programmed cell death).

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.

In Vitro Activity of this compound

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 0.0063 µM | MTHFD2 | [2] |

| 0.57 µM | MTHFD1 | [2] | |

| Selectivity | ~90-fold | MTHFD2 over MTHFD1 | [8] |

| GI50 | 140 nM | MDA-MB-231 (Breast Cancer) | [2][9] |

In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dose | Effect | Reference |

| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 30, 100, 300 mg/kg (oral, twice daily) | Dose-dependent tumor growth inhibition (67% TGI at 300 mg/kg) with no change in mouse weight.[2][5] | [2][5] |

Signaling Pathways

Upstream Regulation of MTHFD2 by mTORC1/ATF4

MTHFD2 expression in cancer cells is, in part, regulated by the mTORC1 signaling pathway. In response to growth signals, mTORC1 activates the transcription factor ATF4, which in turn promotes the expression of MTHFD2 to support the metabolic demands of proliferation.[10][11][12][13]

Downstream Effects of this compound on Replication Stress Pathway

Inhibition of MTHFD2 by this compound leads to a cascade of events culminating in replication stress and cell cycle arrest, mediated by the ATR/Chk1 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 10. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals | eLife [elifesciences.org]

The Potent and Selective MTHFD2 Inhibitor DS18561882: A Technical Overview for Cancer Research Professionals

An in-depth guide to the function, preclinical efficacy, and experimental evaluation of the novel anti-cancer agent DS18561882.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme is a critical component of one-carbon (1C) metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in a wide range of human cancers and embryonic tissues, while its presence in most healthy adult tissues is minimal, offering a potentially wide therapeutic window for targeted inhibitors.[1][2][3][4] The upregulation of MTHFD2 in cancer cells fuels the production of formate, which is exported to the cytoplasm to support the synthesis of purines and thymidylate, thereby sustaining malignant growth and proliferation.[2][3] The inhibitor this compound is a potent and selective small molecule designed to target MTHFD2, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of MTHFD2.[5] This inhibition disrupts the mitochondrial one-carbon metabolic pathway, leading to a depletion of essential building blocks for DNA synthesis. The primary mechanism involves blocking the production of formate, which in turn limits the de novo synthesis of purines.[3] This purine (B94841) starvation prevents cancer cells from replicating their DNA, leading to cell cycle arrest and an inhibition of tumor growth.[3][6] Furthermore, the disruption of the folate cycle can lead to replication stress and the accumulation of DNA damage, contributing to the cytotoxic effects of MTHFD2 inhibition.[6]

Quantitative Preclinical Data for this compound

The preclinical profile of this compound highlights its potency and selectivity for MTHFD2. The following tables summarize the key in vitro and in vivo data for this inhibitor.

In Vitro Activity of this compound

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 0.0063 µM (6.3 nM) | MTHFD2 | [5] |

| IC50 | 0.57 µM (570 nM) | MTHFD1 | [5] |

| Selectivity | >90-fold | MTHFD2 over MTHFD1 | [5] |

| GI50 | 140 nM | MDA-MB-231 (Breast Cancer) | [5][7] |

| Table 1: Summary of the in vitro potency and selectivity of this compound. |

In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dose | Effect | Reference |

| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 30, 100, and 300 mg/kg (BID, oral) | Dose-dependent tumor growth inhibition. | [5][8] |

| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 300 mg/kg (BID, oral) | 67% tumor growth inhibition (TGI). | [8] |

| Table 2: In vivo anti-tumor efficacy of this compound in a breast cancer xenograft model. |

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and the experimental procedures used to evaluate MTHFD2 inhibitors is crucial for a comprehensive understanding of their therapeutic potential.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for key experiments used in the evaluation of MTHFD2 inhibitors like this compound.

MTHFD2 Enzymatic Assay (NADH-Glo™ Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2 by measuring the production of NADH.

Materials:

-

Recombinant human MTHFD2 protein

-

This compound

-

NADH-Glo™ Assay Kit (Promega)

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mg/mL BSA)

-

Substrates: 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a master mix containing the MTHFD2 enzyme and NAD+ in the assay buffer.

-

Reaction Setup: Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Initiation of Reaction: Add 2.5 µL of the enzyme/NAD+ master mix to each well.

-

Substrate Addition: Initiate the enzymatic reaction by adding 5 µL of the CH2-THF substrate.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

NADH Detection: Add 10 µL of the NADH-Glo™ Detection Reagent to each well.

-

Signal Measurement: Incubate for another 60 minutes at room temperature and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

MDA-MB-231 breast cancer cells

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound in complete medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.[9][10][11][12][13]

Materials:

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

MDA-MB-231 cells

-

Matrigel (optional)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)[5]

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells, optionally mixed with Matrigel, into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally twice daily (BID) at the desired doses (e.g., 30, 100, 300 mg/kg). The control group receives the vehicle.

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The MTHFD2 inhibitor this compound represents a promising targeted therapy for cancers that are dependent on the mitochondrial one-carbon metabolism pathway. Its high potency, selectivity, and demonstrated in vivo efficacy in preclinical models of breast cancer underscore its potential for further development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and other MTHFD2 inhibitors in various cancer contexts. Continued research into this class of compounds is warranted to fully elucidate their clinical potential in oncology.

References

- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]

- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Human Sulfatase 2 inhibits in vivo tumor growth of MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition on the growth of human MDA-MB-231 breast cancer cells in vitro and tumor growth in a mouse xenograft model by Se-containing polysaccharides from Pyracantha fortuneana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

DS18561882: A Technical Guide to Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. One key enzyme in this altered metabolic landscape is Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 is highly expressed in a wide array of solid tumors, including breast, lung, colorectal, and renal cell carcinoma, while its expression in normal adult tissues is minimal.[1][2][3] This differential expression profile makes MTHFD2 an attractive target for cancer therapy. DS18561882 is a potent and selective small molecule inhibitor of MTHFD2, demonstrating significant anti-tumor activity in preclinical models.[4] This technical guide provides an in-depth overview of the target validation of this compound in solid tumors, focusing on its mechanism of action, experimental validation, and preclinical efficacy.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of MTHFD2. MTHFD2 is a critical component of the mitochondrial folate pathway, which provides one-carbon units for the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[5] Inhibition of MTHFD2 by this compound disrupts this metabolic flux, leading to a depletion of nucleotide pools. This, in turn, induces replication stress and ultimately triggers cancer cell death.[6] The mechanism of action is centered on preventing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-carbon units for purine (B94841) biosynthesis.[5]

Signaling Pathway

The inhibition of MTHFD2 by this compound has downstream effects on several signaling pathways implicated in cancer progression. MTHFD2 has been shown to activate the AKT signaling pathway, a crucial regulator of cell proliferation and survival.[7] By inhibiting MTHFD2, this compound may indirectly suppress AKT signaling, contributing to its anti-proliferative effects.

Caption: MTHFD2 inhibition by this compound disrupts purine synthesis, leading to apoptosis.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |

| MDA-MB-231 | Breast Cancer | Cell Growth Inhibition | GI50 | 140 nM | [4] |

| A549 | Lung Adenocarcinoma | MTT Assay | IC50 | 9.013 µM | [8] |

| H1299 | Lung Adenocarcinoma | MTT Assay | - | Decreased cell viability with pemetrexed (B1662193) combination | [8] |

| 786-O | Renal Cell Carcinoma | Cell Proliferation | - | Dose-dependent reduction in proliferation | [9] |

| CAKI-1 | Renal Cell Carcinoma | Cell Proliferation | - | Dose-dependent reduction in proliferation | [9] |

In Vivo Efficacy of this compound

| Cancer Type | Model | Dosing Regimen | Endpoint | Result | Reference |

| Breast Cancer | MDA-MB-231 Xenograft | 30, 100, 300 mg/kg, BID | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition | [10] |

| Renal Cell Carcinoma | 786-O Xenograft | Not specified | Tumor Growth | Significantly reduced tumor growth with MTHFD2 knockdown | [9] |

| Renal Cell Carcinoma | CAKI-1 Xenograft | Not specified | Tumor Growth | Significantly reduced tumor growth with MTHFD2 knockdown | [9] |

Experimental Protocols

MTHFD2 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of this compound on MTHFD2 enzymatic activity.

Materials:

-

Recombinant human MTHFD2 protein

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Substrates: 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+

-

Detection reagent (e.g., NAD(P)H-Glo™ Detection System)

-

384-well plates

-

Plate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted compound and recombinant MTHFD2 enzyme to the wells of a 384-well plate.

-

Initiate the enzymatic reaction by adding the substrates (CH2-THF and NAD+).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the production of NADH using a plate reader.

-

Calculate the IC50 value by fitting the dose-response curve.

Cell-Based Growth Inhibition Assay

This assay evaluates the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the GI50 or IC50 value from the dose-response curve.[11][12]

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[13]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally according to the specified dosing regimen (e.g., daily or twice daily).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

Calculate the tumor growth inhibition (TGI).

Target Validation using CRISPR/Cas9 Knockout

This method is used to confirm that the anti-tumor effects of this compound are specifically due to the inhibition of MTHFD2.

Materials:

-

Cancer cell line

-

Lentiviral vectors expressing Cas9 and MTHFD2-specific gRNAs

-

Transfection reagent

-

Puromycin or other selection agent

-

Antibodies for Western blotting (MTHFD2, loading control)

Protocol:

-

Design and clone MTHFD2-specific gRNAs into a lentiviral vector.

-

Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

-

Transduce the target cancer cell line with the lentiviral particles.

-

Select for successfully transduced cells using an appropriate selection agent.

-

Validate the knockout of MTHFD2 expression by Western blotting.

-

Perform cell proliferation and other functional assays on the knockout and control cell lines to assess the phenotypic consequences of MTHFD2 loss.[8][14]

Experimental Workflow and Logic

The validation of this compound as a therapeutic agent against solid tumors follows a logical progression from in vitro characterization to in vivo efficacy studies.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTHFD2 links RNA methylation to metabolic reprogramming in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 14. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of DS18561882: A Technical Guide for Researchers

An in-depth analysis of the potent and selective MTHFD2 inhibitor, DS18561882, for professionals in drug development and cancer research.

Introduction

This compound is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is overexpressed in various cancer cells compared to healthy tissues, making it a compelling target for anticancer therapies.[2] this compound originates from a tricyclic coumarin (B35378) scaffold and has demonstrated significant antitumor activity in preclinical models.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

Core Structure and Mechanism of Action

The foundational structure of this compound is a 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one scaffold.[3] The primary mechanism of action for MTHFD2 inhibitors like this compound is the disruption of one-carbon metabolism, which leads to a depletion of formate (B1220265) essential for purine (B94841) synthesis. This ultimately results in the inhibition of DNA replication and cell growth arrest in cancer cells.[5]

The development of this compound involved key structural modifications to an initial lead compound to enhance its potency and selectivity. X-ray crystallography has been instrumental in elucidating the binding mode of this compound and its analogs within the MTHFD2 active site.[3]

Structure-Activity Relationship (SAR)

The potency and selectivity of this compound are attributed to specific substitutions on its tricyclic coumarin core. The key modifications that led to the discovery of this compound include the incorporation of an amine moiety at the 8-position and a methyl group at the 7-position of the initial lead compound.[3] X-ray structure analysis revealed that a crucial interaction for the enhanced potency is the formation of a salt bridge between the amine moiety and the diphosphate (B83284) linker of the NAD+ cofactor.[3]

Furthermore, the replacement of a benzoic acid moiety with an ortho-substituted sulfonamide significantly improved cell permeability and, consequently, the cell-based growth inhibition against human breast cancer cell lines.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and selectivity.

| Parameter | Value | Target(s) | Reference(s) |

| IC50 | 0.0063 µM | MTHFD2 | [1] |

| 0.57 µM | MTHFD1 | [1] | |

| Selectivity | >90-fold for MTHFD2 over MTHFD1 | MTHFD2/MTHFD1 | [1] |

| GI50 | 140 nM | MDA-MB-231 (Breast Cancer Cells) | [3][6] |

| Animal Model | Cell Line | Dose | Effect | Reference(s) |

| Mouse Xenograft | MDA-MB-231 | 30, 100, or 300 mg/kg (oral, twice daily) | Dose-dependent tumor growth inhibition; 67% tumor growth inhibition (TGI) at 300 mg/kg | [1][6] |

| Parameter | 30 mg/kg | 100 mg/kg | 300 mg/kg | Reference(s) |

| Cmax (µg/mL) | 11.4 | 56.5 | 90.1 | [1] |

| t1/2 (hours) | 2.21 | 2.16 | 2.32 | [1] |

| AUC (µg·h/mL) | 64.6 | 264 | 726 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MTHFD2 inhibitors. The following are representative protocols for key experiments performed in the characterization of this compound.

MTHFD2 Enzymatic Assay

This assay determines the direct inhibitory effect of a compound on the MTHFD2 enzyme.

Materials:

-

Recombinant human MTHFD2 protein

-

Assay buffer

-

This compound or other test compounds

-

5,10-methylenetetrahydrofolate (CH2-THF)

-

NAD+

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and varying concentrations of the test inhibitor.

-

Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+.

-

Incubate the reaction at a controlled temperature, typically 37°C.

-

Measure the production of NADH, a product of the dehydrogenase reaction, over time using a plate reader.

-

Calculate the rate of NADH production and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cell Viability Assay (GI50 Determination)

This cell-based assay measures the effect of the inhibitor on cancer cell proliferation.

Materials:

-

MDA-MB-231 human breast cancer cells (or other suitable cancer cell line)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

96-well plates

-

Reagent for measuring cell viability (e.g., CellTiter-Glo®)

Procedure:

-

Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the MTHFD2 inhibitor.

-

Incubate the plates for a period of 72 hours.

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the half-maximal growth inhibition (GI50) from the resulting dose-response curve.

In Vivo Mouse Xenograft Model

This animal model evaluates the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

MDA-MB-231 human breast cancer cells

-

This compound formulated for oral administration (e.g., suspension in 0.5% methyl cellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound or vehicle orally at the specified dose and schedule (e.g., 300 mg/kg, twice daily).

-

Regularly measure tumor volume and monitor the body weight of the mice throughout the study.

-

At the end of the study, excise and weigh the tumors to determine the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the scientific rationale and processes involved in the study of this compound.

Conclusion

This compound stands out as a highly potent and selective MTHFD2 inhibitor with promising in vivo antitumor activity. The detailed structure-activity relationship studies have been pivotal in optimizing its pharmacological properties. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel MTHFD2-targeted cancer therapies. Further research into the clinical potential of this compound is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]

- 3. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

The Role of DS18561882 in Targeting One-Carbon Metabolism for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective MTHFD2 inhibitor, DS18561882, and its interaction with one-carbon metabolism pathways, a critical nexus in cancer cell proliferation and survival. This document details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the intricate signaling and metabolic pathways involved.

Introduction to One-Carbon Metabolism and MTHFD2 in Oncology

One-carbon (1C) metabolism is a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions and redox homeostasis.[1][2][3] These pathways are crucial for rapidly proliferating cells, including cancer cells, to support DNA replication, cell growth, and survival.[2][3]

A key enzyme in the mitochondrial branch of one-carbon metabolism is methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[4] MTHFD2 is highly expressed in various cancer types, while its expression is low or undetectable in most normal adult tissues, making it an attractive therapeutic target for cancer.[4][5] Elevated MTHFD2 expression is often associated with poor prognosis in several cancers.[4] The inhibition of MTHFD2 disrupts the production of one-carbon units, leading to a depletion of purines and thymidylate, which in turn induces replication stress and ultimately apoptosis in cancer cells.[5]

This compound: A Potent and Selective MTHFD2 Inhibitor

This compound is a highly potent, isozyme-selective, and orally active inhibitor of MTHFD2.[5][6][7] Its primary mechanism of action is the blockade of purine (B94841) synthesis by inhibiting MTHFD2, which leads to the arrest of cancer cell growth.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy both in vitro and in vivo.

| Parameter | Value | Target Enzyme/Cell Line | Reference |

| IC50 | 0.0063 µM | MTHFD2 | [6] |

| IC50 | 0.57 µM | MTHFD1 | [6] |

| GI50 | 140 nM | MDA-MB-231 (Breast Cancer Cell Line) | [5][6] |

Table 1: In Vitro Activity of this compound.

| Animal Model | Dose | Tumor Growth Inhibition (TGI) | Reference |

| Mouse Xenograft | 30 mg/kg, BID | Dose-dependent | [5][6] |

| Mouse Xenograft | 100 mg/kg, BID | Dose-dependent | [5][6] |

| Mouse Xenograft | 300 mg/kg, BID | 67% | [5][6] |

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of MTHFD2 inhibitors like this compound.

MTHFD2 Enzymatic Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2.

Materials:

-

Recombinant human MTHFD2 protein

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl2, 0.5 mM NAD+)

-

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

-

Test compound (e.g., this compound) at various concentrations

-

Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)

-

96-well microplates

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and the test compound at various concentrations in the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding the substrate, 5,10-methylenetetrahydrofolate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the production of NADH using a suitable detection reagent, such as NAD(P)H-Glo™, which generates a luminescent signal proportional to the amount of NADH produced.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation/Viability Assay (e.g., CCK-8 or MTT Assay)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Test compound (e.g., this compound) at various concentrations

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the MTHFD2 inhibitor. Include a vehicle-only control.

-

Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

-

For the CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a wavelength between 540 and 590 nm.

-

Calculate the percentage of cell viability or growth inhibition relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value from the dose-response curve.[4]

In Vivo Tumor Growth Inhibition (Xenograft Model)

This protocol evaluates the anti-tumor efficacy of the MTHFD2 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel (optional, to aid tumor formation)

-

Test compound (this compound) formulated for oral administration (e.g., suspended in 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., this compound at 30, 100, or 300 mg/kg) or vehicle control to the respective groups, typically via oral gavage, twice daily (BID).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling and Metabolic Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the one-carbon metabolism pathway and the mechanism of action of this compound.

Caption: Overview of the mitochondrial one-carbon metabolism pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. One-carbon metabolism - Proteopedia, life in 3D [proteopedia.org]

- 3. researchgate.net [researchgate.net]

- 4. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DS18561882 in Purine Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is highly expressed in cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling target for cancer therapy. The primary mechanism of action of this compound is the disruption of mitochondrial one-carbon metabolism, leading to a depletion of formate (B1220265). This formate is essential for the de novo synthesis of purines, which are fundamental building blocks for DNA and RNA. By inhibiting MTHFD2, this compound effectively blocks the purine (B94841) synthesis pathway, leading to replication stress, cell growth arrest, and ultimately, cancer cell death. This guide provides a comprehensive overview of the mechanism, quantitative preclinical data, and detailed experimental protocols relevant to the study of this compound.

Introduction

One-carbon (1C) metabolism is a complex network of biochemical reactions that are fundamental for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[1][2] This pathway is compartmentalized within the cell, with distinct reactions occurring in the mitochondria, cytoplasm, and nucleus.[3] In rapidly proliferating cells, such as cancer cells, there is a high demand for the products of 1C metabolism to support DNA replication and cell division.[1]

MTHFD2 is a key enzyme in the mitochondrial 1C pathway, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyl-tetrahydrofolate, which is then used to produce formate.[4] This mitochondrial-derived formate can be exported to the cytoplasm to participate in de novo purine synthesis.[1] The expression of MTHFD2 is significantly upregulated in a wide range of cancers, while being minimally expressed in most normal adult tissues, presenting a therapeutic window for targeted cancer therapies.[5][6]

This compound has emerged as a potent and isozyme-selective inhibitor of MTHFD2.[7][8] Its mechanism of action is centered on the direct inhibition of MTHFD2, which curtails the supply of one-carbon units for purine synthesis, thereby selectively targeting cancer cells that are highly dependent on this pathway.[3]

Mechanism of Action

The inhibitory action of this compound on MTHFD2 disrupts the mitochondrial folate cycle. This leads to a reduction in the production and export of formate to the cytoplasm. Formate is a critical contributor of carbon atoms for the C2 and C8 positions of the purine ring in de novo purine synthesis.[9] The depletion of the purine nucleotide pool has several downstream consequences for cancer cells:

-

Replication Stress: A lack of sufficient purine nucleotides (dATP and dGTP) hinders DNA replication, leading to stalled replication forks and the accumulation of DNA damage.

-

Cell Cycle Arrest: The cellular machinery detects this replication stress and initiates cell cycle checkpoints to halt proliferation, preventing cells with damaged DNA from dividing.

-

Apoptosis: If the nucleotide depletion and DNA damage are severe and prolonged, the cell is triggered to undergo programmed cell death (apoptosis).

The predominant effect of this compound is the blockade of purine synthesis, which ultimately results in the growth arrest of cancer cells.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Target | Notes | Reference(s) |

| IC50 | 0.0063 µM (6.3 nM) | MTHFD2 | Biochemical assay | [7] |

| IC50 | 0.57 µM | MTHFD1 | Shows >90-fold selectivity for MTHFD2 over MTHFD1 | [7] |

| GI50 | 140 nM | MDA-MB-231 | Human breast cancer cell line | [5][8] |

| In Vivo Efficacy | Tumor Growth Inhibition | MDA-MB-231 Xenograft | Dose-dependent inhibition observed | [7][8] |

| Maximum Tolerated Dose | Not specified in snippets | In vivo | High doses (300 mg/kg) were well-tolerated in mice | [3] |

Table 1: In Vitro and In Vivo Activity of this compound.

Mandatory Visualizations

Caption: Signaling pathway of this compound-mediated MTHFD2 inhibition.

Caption: Experimental workflow for MTHFD2 enzymatic assay.

Caption: Experimental workflow for a cell viability assay.

Experimental Protocols

MTHFD2 Enzymatic Assay

This biochemical assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of MTHFD2.[10]

Materials:

-

Recombinant human MTHFD2 protein

-

This compound

-

5,10-methylenetetrahydrofolate (CH2-THF)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

-

96-well microplate

-

Microplate reader capable of measuring fluorescence or absorbance

Protocol:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

Prepare a reaction mixture containing the assay buffer and recombinant MTHFD2 protein.

-

-

Reaction Initiation:

-

Add the diluted this compound or vehicle control to the wells of the microplate.

-

Add the MTHFD2-containing reaction mixture to the wells.

-

Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+, to each well.

-

-

Incubation:

-

Incubate the plate at a controlled temperature, typically 37°C, for a specific duration (e.g., 30-60 minutes).

-

-

Detection:

-

The dehydrogenase activity of MTHFD2 results in the production of NADH, which can be detected by measuring the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADH production for each concentration of this compound.

-

Normalize the rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay

This cell-based assay evaluates the effect of this compound on the proliferation and viability of cancer cells. The MTT or XTT assay is a common method.[11][12]

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment.

-

Incubate the plates overnight to allow the cells to adhere.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

-

Incubation:

-

Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

-

Assay:

-

Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

-

In Vivo Mouse Xenograft Model

This animal model is used to assess the anti-tumor efficacy and tolerability of this compound in a living organism.[6][13][14]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cells (e.g., MDA-MB-231)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the human cancer cells into the flank of the immunocompromised mice.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment:

-

Administer this compound orally to the treatment group at predetermined doses and schedules (e.g., once or twice daily).

-

Administer the vehicle control to the control group following the same schedule.

-

-

Monitoring:

-

Measure the tumor volume (e.g., using the formula: (length × width²)/2) and the body weight of the mice regularly (e.g., 2-3 times per week) throughout the study. Body weight is monitored as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

The study is typically concluded when the tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Compare the tumor growth and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound. The percentage of tumor growth inhibition (TGI) can be calculated.

-

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its high potency and selectivity for MTHFD2, coupled with its mechanism of inhibiting purine synthesis, provide a strong rationale for its continued development as an anti-cancer drug. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other MTHFD2 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. One-carbon metabolism - Proteopedia, life in 3D [proteopedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of DS18561882 on Cancer Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. MTHFD2 is overexpressed in a wide range of cancers while having limited expression in healthy adult tissues, making it an attractive therapeutic target. This document provides a detailed technical guide on the effects of this compound on cancer cell proliferation, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying signaling pathways.

Introduction to this compound and its Target

This compound is an orally available inhibitor of MTHFD2.[1][2][3] MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate. These reactions are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4][5][6] In cancer cells, the demand for these nucleotides is significantly increased to support rapid proliferation. By inhibiting MTHFD2, this compound disrupts the supply of one-carbon units, leading to a depletion of the nucleotide pool, which in turn hampers DNA replication and induces cell growth arrest.[4][5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | Metric | Value | Reference |

| Human MTHFD2 | Biochemical Assay | IC50 | 0.0063 µM (6.3 nM) | [7][8] |

| Human MTHFD1 | Biochemical Assay | IC50 | 0.57 µM | [8] |

| MDA-MB-231 (Human Breast Cancer) | Cell Growth Inhibition | GI50 | 140 nM | [1][3][8][9] |

| HL-60 | Cell Viability | EC50 | Not specified, but dose-response curve available | [10] |

Table 2: In Vivo Antitumor Activity of this compound in a Mouse Xenograft Model (MDA-MB-231)

| Dose (Oral Administration) | Dosing Frequency | Tumor Growth Inhibition (TGI) | Reference |

| 30 mg/kg | Twice daily | Dose-dependent | [8][9][11] |

| 100 mg/kg | Twice daily | Dose-dependent | [8][9][11] |

| 300 mg/kg | Twice daily | 67% | [5][8][9][11] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the mitochondrial one-carbon metabolism pathway. This disruption leads to a cascade of downstream effects that ultimately impair cancer cell proliferation.

Caption: Mechanism of action of this compound.

While the direct impact of this compound is on one-carbon metabolism, studies on MTHFD2 inhibition suggest potential connections to other signaling pathways. For instance, MTHFD2 has been shown to promote ovarian cancer growth and metastasis through the activation of the STAT3 signaling pathway.[4] Furthermore, MTHFD2 expression has been linked to the Wnt/β-catenin signaling pathway in hepatocellular carcinoma. The extent to which this compound directly modulates these pathways requires further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the effects of this compound. Below are methodologies for key experiments.

In Vitro Cell Proliferation Assay (e.g., using MDA-MB-231 cells)

This protocol is designed to determine the GI50 value of this compound.

Caption: Workflow for an in vitro cell proliferation assay.

Detailed Steps:

-

Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the drug-containing medium.

-

Incubation: Plates are incubated for 72 to 96 hours.

-

Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the GI50 value is calculated by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Caption: Workflow for an in vivo xenograft mouse model study.

Detailed Steps:

-

Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.

-

Tumor Cell Implantation: MDA-MB-231 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers, and the tumor volume is calculated using the formula: (length × width²) / 2.

-

Treatment Formulation and Administration: this compound is suspended in a 0.5% (w/v) methyl cellulose (B213188) 400 solution.[8] The formulation is administered orally via gavage at the specified doses (e.g., 30, 100, or 300 mg/kg) twice daily.[8][9][11]

-

Efficacy Evaluation: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Body weight is monitored as an indicator of toxicity.

Conclusion

This compound is a promising anticancer agent that targets the metabolic vulnerability of cancer cells by inhibiting MTHFD2. Its potent in vitro and in vivo activity against cancer cell proliferation, coupled with a favorable oral pharmacokinetic profile, underscores its potential for further clinical development. The detailed methodologies and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]

- 3. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. cancer-research-network.com [cancer-research-network.com]

Preclinical Profile of DS18561882: A Novel MTHFD2 Inhibitor for Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS18561882 is a potent and selective small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme critically involved in one-carbon metabolism. Upregulated in a wide array of cancers while minimally expressed in healthy adult tissues, MTHFD2 represents a compelling target for cancer therapy. Preclinical studies have demonstrated that this compound effectively disrupts the metabolic flux required for nucleotide synthesis, leading to pronounced anti-proliferative effects in cancer cells and significant tumor growth inhibition in vivo. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and detailed experimental methodologies.

Core Concepts of MTHFD2 Inhibition

MTHFD2 is a key enzyme in the mitochondrial folate cycle, responsible for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This process is a primary source of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] In rapidly dividing cancer cells, the demand for these precursors is significantly elevated, making them highly dependent on the MTHFD2 pathway.[2] Inhibition of MTHFD2 by this compound leads to a depletion of the nucleotide pool, inducing replication stress and ultimately triggering cell cycle arrest and apoptosis in cancer cells.[3][4]

Quantitative Preclinical Data for this compound

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and anti-tumor efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 6.3 nM (0.0063 µM) | Human MTHFD2 | [5][6] |

| IC50 | 570 nM (0.57 µM) | Human MTHFD1 | [5][6] |

| Selectivity | >90-fold | MTHFD2 over MTHFD1 | [5][6] |

| GI50 | 140 nM (0.14 µM) | MDA-MB-231 (Human Breast Cancer) | [5][6] |

Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

| Animal Model | Dosing Regimen | Effect | Reference |

| Mouse Xenograft | 30 mg/kg, BID (Oral) | Dose-dependent tumor growth inhibition | [5][7] |

| Mouse Xenograft | 100 mg/kg, BID (Oral) | Dose-dependent tumor growth inhibition | [5][7] |

| Mouse Xenograft | 300 mg/kg, BID (Oral) | 67% Tumor Growth Inhibition (TGI) | [5][7] |

Table 3: Oral Pharmacokinetics of this compound in Mice

| Dose | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) | Reference |

| 30 mg/kg | 11.4 | 2.21 | 64.6 | [5] |

| 100 mg/kg | 56.5 | 2.16 | 264 | [5] |

| 300 mg/kg | 90.1 | 2.32 | 726 | [5] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of MTHFD2 within the mitochondria. This targeted inhibition sets off a cascade of cellular events, primarily impacting nucleotide synthesis.

Upstream of MTHFD2, its expression is regulated by oncogenic signaling pathways, including the mTORC1 pathway, which activates the transcription factor ATF4.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments performed with this compound.

MTHFD2 Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of MTHFD2.

Protocol:

-

Preparation: Recombinant human MTHFD2 protein is purified. A reaction mixture is prepared containing assay buffer, the enzyme, and this compound at various concentrations.

-

Initiation: The enzymatic reaction is initiated by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.

-

Incubation: The reaction is incubated at a controlled temperature, typically 37°C.

-

Detection: The production of NADH, a product of the dehydrogenase reaction, is measured over time using a plate reader (fluorescence or absorbance).

-

Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[8]

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is determined.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: MDA-MB-231 human breast cancer cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[9][10]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at doses of 30, 100, and 300 mg/kg twice daily (BID). The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

-

Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapeutic for cancers that overexpress MTHFD2. Its high potency, selectivity for MTHFD2 over MTHFD1, favorable oral pharmacokinetic profile, and significant in vivo anti-tumor activity highlight its potential as a promising clinical candidate. The disruption of one-carbon metabolism via MTHFD2 inhibition represents a novel and targeted approach to cancer therapy, with the potential for a wide therapeutic window due to the differential expression of MTHFD2 in cancerous versus healthy tissues. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]

The Isozyme-Selective MTHFD2 Inhibitor DS18561882: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS18561882 is a potent and orally bioavailable small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial in one-carbon (1C) metabolism. MTHFD2 is highly expressed in cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling target for cancer therapy. This compound demonstrates significant isozyme selectivity for MTHFD2 over its cytosolic counterpart, MTHFD1. This selectivity is critical, as MTHFD1 is ubiquitously expressed in normal tissues. This document provides an in-depth technical guide on the selectivity of this compound, including quantitative data, detailed experimental protocols for its evaluation, and a visualization of the relevant metabolic pathways.

Data Presentation

The selectivity of this compound for MTHFD2 over MTHFD1 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (µM) | Selectivity (MTHFD1/MTHFD2) | Reference |

| This compound | MTHFD2 | 0.0063 | ~90-fold | [1][2][3] |

| MTHFD1 | 0.57 | [1][2][3] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | GI50 (nM) | Reference |

| This compound | MDA-MB-231 | Growth Inhibition | 140 | [1][2][3] |

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting MTHFD2, which plays a critical role in the mitochondrial one-carbon folate cycle. This pathway is essential for the generation of one-carbon units required for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4][5][6] In cancer cells, there is a high demand for these precursors to sustain rapid proliferation. By inhibiting MTHFD2, this compound depletes the intracellular pool of formate, a key one-carbon unit, thereby disrupting purine (B94841) synthesis and leading to cell growth arrest.[4][5]

Signaling and Metabolic Pathways

The one-carbon metabolic pathway is compartmentalized between the mitochondria and the cytoplasm. MTHFD2 is a key enzyme in the mitochondrial pathway, while MTHFD1 functions in the cytoplasm. Both are involved in the interconversion of tetrahydrofolate derivatives to provide one-carbon units for biosynthesis.

Caption: One-Carbon Metabolism Pathway and the inhibitory action of this compound.

MTHFD2 expression is regulated by various oncogenic signaling pathways, making it a hub for metabolic reprogramming in cancer.

Caption: Key pathways regulating MTHFD2 expression in cancer.

Experimental Protocols

MTHFD2 Enzymatic Assay (Dehydrogenase Activity)

This assay measures the ability of a compound to inhibit the NAD+-dependent dehydrogenase activity of MTHFD2 by monitoring the production of NADH.

Materials:

-

Recombinant human MTHFD2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

-

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

-

Cofactor: NAD+

-

This compound (or other test compounds) dissolved in DMSO

-

96-well or 384-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and NAD+.

-

Add this compound or DMSO (vehicle control) to the reaction mixture in the microplate wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, CH2-THF.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[7][8]

Caption: General workflow for the MTHFD2 enzymatic dehydrogenase assay.

Cell Growth Inhibition Assay (e.g., MTT Assay)

This colorimetric assay assesses the effect of an inhibitor on cancer cell proliferation and viability.

Materials:

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.[8]

Caption: General workflow for a cell growth inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

DS18561882: A Technical Guide to its Role in Inducing Replication Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary